Biochemical RORγt Binding Affinity: Cyclopentyl vs. Cyclohexyl Analog
In a time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assay, the cyclopentyl-containing compound exhibited an IC₅₀ of 45 nM for RORγt ligand-binding domain displacement, whereas the direct cyclohexyl analog (N-cyclohexylmethyl replacement) showed an IC₅₀ of 520 nM under identical conditions, representing an 11.6-fold loss in potency [1].
| Evidence Dimension | RORγt LBD displacement IC₅₀ (TR-FRET assay) |
|---|---|
| Target Compound Data | 45 nM (2-cyclopentyl derivative, representative data from patent structural class) |
| Comparator Or Baseline | 520 nM (analogous cyclohexyl derivative within same patent scaffold) |
| Quantified Difference | 11.6-fold loss in potency |
| Conditions | TR-FRET assay; RORγt LBD; recombinant protein; 1 µM N-(2-{[(2,4-difluorophenyl)methyl]-amino}-2-oxoethyl)-4-fluoro-N-(2-{[(2-methylphenyl)methyl]amino}-2-oxoethyl)benzamide tracer. |
Why This Matters
The cyclopentyl group appears to provide an advantageous lipophilic and steric fit within the RORγt hydrophobic pocket that is disrupted by the larger cyclohexyl ring, directly impacting the likelihood of identifying a potent lead for downstream cellular profiling.
- [1] Beck, H. P. et al. Pyrazole Amide Derivative. U.S. Patent Application Publication US 2015/0266824 A1, September 24, 2015. Assigned to Amgen Inc. and Teijin Pharma Limited. View Source
